![molecular formula C13H16N4OS B12860593 N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)
N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
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Overview
Description
N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide (CAS Number: 1043390-97-1) is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4OS, with a molecular weight of 276.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1043390-97-1 |
Molecular Formula | C13H16N4OS |
Molecular Weight | 276.36 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. For instance, a related compound demonstrated moderate activity against Staphylococcus aureus and Enterococcus faecalis . The presence of the mercapto group in this compound may enhance its antimicrobial efficacy due to its ability to interact with bacterial cell walls.
Anti-inflammatory Activity
Compounds with the 1,2,4-triazole structure are also noted for their anti-inflammatory properties. A study found that triazole derivatives could inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound may possess similar anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the 5-mercapto group is critical for enhancing the compound's reactivity and biological efficacy. Studies have shown that modifications in the substituents on the phenyl ring significantly affect the activity profile of triazole derivatives .
Case Studies
- Antimicrobial Efficacy : In a comparative study on triazole derivatives, this compound was tested against various bacterial strains. Results indicated that it exhibited notable inhibitory effects against Gram-positive bacteria with an IC50 value comparable to established antibiotics .
- Anti-inflammatory Potential : A recent investigation into the anti-inflammatory properties of triazole compounds showed that those similar in structure to this compound significantly reduced levels of pro-inflammatory cytokines in vitro .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial activity. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial effects against a range of pathogens. The presence of the mercapto group enhances the reactivity of the compound, potentially leading to improved efficacy in disrupting bacterial cell walls or metabolic processes.
Anticancer Activity
Research indicates that compounds containing triazole rings are effective in inhibiting cancer cell proliferation. The specific structure of N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide may contribute to its ability to induce apoptosis in cancer cells. Case studies have demonstrated that similar triazole derivatives can modulate signaling pathways associated with cell growth and survival.
Neuroprotective Effects
Recent studies suggest that triazole derivatives may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The unique chemical structure of this compound could provide a basis for developing new therapeutic agents for conditions like Alzheimer's disease.
Agricultural Applications
Fungicides and Pesticides
The mercapto group in the compound enhances its potential as a fungicide. Research has shown that similar compounds can inhibit fungal growth by disrupting cellular functions. Field studies have reported improved crop yields when applying triazole-based fungicides, indicating their effectiveness in managing plant diseases.
Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices.
Materials Science
Polymer Development
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for the formation of cross-linked networks that improve the durability of materials used in various applications.
Nanomaterials Synthesis
The compound can serve as a precursor for synthesizing nanomaterials with specific electronic or optical properties. Research has shown that modifying triazole compounds can lead to materials with enhanced conductivity or catalytic activity.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-5-9(2)10(6-8)14-12(18)7-11-15-16-13(19)17(11)3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,19) |
InChI Key |
LWNGFTUBPFBMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NNC(=S)N2C |
Origin of Product |
United States |
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